molecular formula C22H20N2O4 B2717570 2-ethyl-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899386-46-0

2-ethyl-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2717570
CAS No.: 899386-46-0
M. Wt: 376.412
InChI Key: CQFOGBIGBSCCIN-UHFFFAOYSA-N
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Description

2-ethyl-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromeno-pyrimidine core, which is a fused heterocyclic system, making it an interesting target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl esters with appropriate reagents under reflux conditions . The reaction conditions often require the use of solvents like butanol and catalysts such as sodium methoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-ethyl-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-ethyl-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cell proliferation, apoptosis, and inflammation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno-pyrimidine derivatives, such as:

Uniqueness

2-ethyl-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

2-ethyl-8-methoxy-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-3-18-23-21-19(20(25)16-10-9-15(27-2)13-17(16)28-21)22(26)24(18)12-11-14-7-5-4-6-8-14/h4-10,13H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFOGBIGBSCCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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